molecular formula C9H21NO B14892850 N-Hexyl-N-methylethanolamine

N-Hexyl-N-methylethanolamine

Cat. No.: B14892850
M. Wt: 159.27 g/mol
InChI Key: ZCMDQLIBAYWMDE-UHFFFAOYSA-N
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Description

N-Hexyl-N-methylethanolamine is a chemical compound with the molecular formula C9H21NO. It is an alkanolamine, which means it contains both an amine group and a hydroxyl group. This compound is known for its flammable, corrosive, and colorless viscous liquid properties. It is used in various chemical synthesis processes due to its dual functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Hexyl-N-methylethanolamine can be synthesized through the reaction of hexylamine with ethylene oxide. The reaction typically occurs in an aqueous solution, where hexylamine reacts with ethylene oxide to form the desired product. The reaction conditions include maintaining a controlled temperature and pressure to ensure the efficient formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound involves the continuous feeding of reactants into a flow reactor. The reactants, hexylamine, and ethylene oxide, are reacted in the presence of a catalyst to enhance the reaction rate. The product is then purified through fractional distillation to obtain high yields of this compound.

Chemical Reactions Analysis

Types of Reactions

N-Hexyl-N-methylethanolamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: It can be reduced to form primary or secondary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products Formed

    Oxidation: Aldehydes or ketones.

    Reduction: Primary or secondary amines.

    Substitution: Alkyl halides or other substituted derivatives.

Scientific Research Applications

N-Hexyl-N-methylethanolamine has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various chemical compounds, including polymers and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is used as a solvent in the processing of natural gas and other industrial applications.

Mechanism of Action

The mechanism of action of N-Hexyl-N-methylethanolamine involves its interaction with molecular targets through its amine and hydroxyl functional groups. These interactions can lead to various biochemical pathways, including enzyme inhibition or activation, receptor binding, and modulation of cellular processes. The compound’s effects are mediated through its ability to form hydrogen bonds and ionic interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-Methylethanolamine: An alkanolamine with a shorter alkyl chain.

    N-Benzyl-N-methylethanolamine: Contains a benzyl group instead of a hexyl group.

    Dimethylethanolamine: Contains two methyl groups instead of a hexyl group.

Uniqueness

N-Hexyl-N-methylethanolamine is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This longer chain can influence its solubility, reactivity, and interactions with other molecules, making it suitable for specific applications that require these unique characteristics.

Properties

Molecular Formula

C9H21NO

Molecular Weight

159.27 g/mol

IUPAC Name

2-[hexyl(methyl)amino]ethanol

InChI

InChI=1S/C9H21NO/c1-3-4-5-6-7-10(2)8-9-11/h11H,3-9H2,1-2H3

InChI Key

ZCMDQLIBAYWMDE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN(C)CCO

Origin of Product

United States

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